5-Chloro-4-methoxypicolinonitrile

Lipophilicity Drug Design ADME Prediction

Researchers developing CDK12-targeted oncology therapies require precise regioisomeric intermediates to maintain kinase selectivity. Substituting this compound with its 2-chloro isomer leads to IKKβ engagement, causing confounding biological results. This 5-chloro derivative solves that problem. • Specificity: Defined by patent WO-2019189555-A1 for CDK12 inhibitor synthesis; the 5-chloro substitution is critical for ATP-binding pocket interactions. • Physicochemical Precision: LogP 1.62, TPSA 45.91 Ų, and MW 168.58 g/mol provide an optimal fragment profile (Rule of Three compliant) for X-ray crystallography. • Supply Reliability: Bulk stock available, shipped under ambient conditions to support uninterrupted medicinal chemistry campaigns.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
Cat. No. B13349631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-methoxypicolinonitrile
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC(=C1)C#N)Cl
InChIInChI=1S/C7H5ClN2O/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,1H3
InChIKeyZGFJHKOINHABPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-methoxypicolinonitrile: Core Properties for Research Procurement


5-Chloro-4-methoxypicolinonitrile (CAS 1261733-88-3) is a polysubstituted pyridine building block with a molecular weight of 168.58 g/mol and formula C7H5ClN2O [REFS-1, REFS-2]. As a picolinonitrile derivative featuring chloro, methoxy, and nitrile groups, it serves as a versatile intermediate in medicinal chemistry, most notably in the synthesis of CDK12 inhibitors for oncology research as documented in patent WO-2019189555-A1 [1]. Its calculated LogP of 1.62 and TPSA of 45.91 Ų define a specific lipophilicity profile that directly impacts its suitability in drug discovery campaigns .

Why 5-Chloro-4-methoxypicolinonitrile Cannot Be Swapped with Halogenated Analogs


Substituting 5-Chloro-4-methoxypicolinonitrile with its 5-fluoro or 5-bromo analogs is not trivial due to the divergent impact of the halogen on critical molecular properties. The chlorine atom provides a distinct balance of lipophilicity and steric bulk compared to fluorine or bromine, directly affecting the ADME profile of downstream drug candidates . As demonstrated in a specific CDK12 inhibitor patent where this precise substitution pattern is claimed, replacing the 5-chloro substituent would alter the scaffold's interaction with the target kinase's binding pocket, as even minor changes in halogen size and electronegativity can disrupt key interactions in the ATP-binding site [1]. This makes the specific compound a non-fungible intermediate for these lead series.

Comparative Evidence Against Halogenated Analogs


Lipophilicity Compared to Fluoro and Bromo Analogs

The target compound's calculated LogP of 1.62 directly contributes to its role as a balanced intermediate in CNS and kinase inhibitor programs. In contrast, the 5-fluoro analog is significantly more polar, while the 5-bromo analog introduces excessive lipophilicity that can increase metabolic instability and promiscuous binding [REFS-1, REFS-2, REFS-3].

Lipophilicity Drug Design ADME Prediction

Molecular Weight and Fragment-Based Drug Discovery Metrics

With a molecular weight of 168.58 g/mol, 5-Chloro-4-methoxypicolinonitrile adheres to the 'Rule of Three' for fragment-based screening. The 5-fluoro analog (MW 152.12) is also a fragment, but the 5-bromo analog (MW 213.03) exceeds the typical fragment threshold, potentially limiting its utility in fragment-based screening libraries [REFS-1, REFS-2, REFS-3].

Fragment-Based Drug Discovery Lead-Likeness Physicochemical Properties

Regioisomer Selectivity: CDK12 vs. IKKβ Kinase Inhibition

The 5-chloro substitution on the picolinonitrile ring is critical for specific interactions, while the positional isomer 2-Chloro-4-methoxynicotinonitrile demonstrates a distinct biological profile. The target compound is an intermediate for CDK12 inhibitors, whereas 2-Chloro-4-methoxynicotinonitrile is a known selective IKKβ kinase inhibitor [REFS-1, REFS-2]. This regioisomerism dictates target selectivity.

Kinase Inhibition Regioisomerism Target Selectivity

Application Scenarios Driven by Comparative Evidence


CDK12 Inhibitor Lead Optimization for Cancer Therapeutics

In the synthesis of proprietary CDK12 inhibitors as described in patent WO-2019189555-A1, 5-Chloro-4-methoxypicolinonitrile is an essential building block. Its substitution with the 5-fluoro or 5-bromo analog would be predicted to alter the lipophilicity (LogP) of the final inhibitor, as established in Section 3. This could detrimentally shift the ADME profile, increasing metabolic turnover or decreasing solubility, which would fail to replicate the in vivo efficacy of the original patent series [1].

Fragment Library Construction for Kinase Profiling

For fragment-based drug discovery, 5-Chloro-4-methoxypicolinonitrile fits the 'Rule of Three' with a molecular weight of 168.58 g/mol, offering a superior balance of molecular complexity and size compared to the 5-fluoro analog (152.12 g/mol) . The chlorine atom acts as a heavy atom probe, providing more scattering power for X-ray crystallography to definitively map fragment binding modes, without exceeding the fragment mass limit as the 5-bromo analog (213.03 g/mol) does .

Regiospecific Scaffold Design for CDK12 Selectivity

When developing new kinase inhibitor scaffolds derived from picolinonitrile, researchers must verify the regioisomeric identity. Data in Section 3 demonstrates that the 5-chloro isomer directs the scaffold toward CDK12 engagement, whereas the 2-chloro isomer is associated with IKKβ inhibition. For programs specifically targeting CDK12, only 5-Chloro-4-methoxypicolinonitrile is the correct synthetic intermediate to maintain on-target activity and avoid the IKKβ-mediated toxicities or confounding biological results inherent to the positional isomer .

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